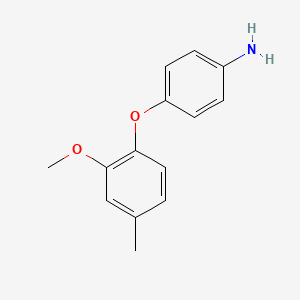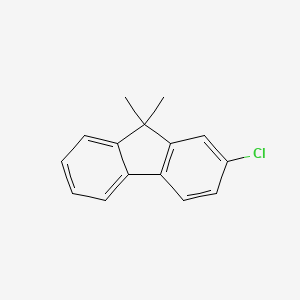
2-chloro-9,9-dimethyl-9H-fluorene
Übersicht
Beschreibung
“2-chloro-9,9-dimethyl-9H-fluorene” is a chemical compound that has attracted significant interest in the scientific community due to its promising properties for various fields of research. It is a fluorene derivative which shows π-electron conjugation . It is used as a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .
Synthesis Analysis
The synthesis of 9,9-dimethylfluorene involves taking dimethyl carbonate as a methylating agent under the condition of alkaline substances, and reacting with fluorene in an organic solvent system within a certain temperature range . This method uses dimethyl carbonate as a methylating agent, so that the reaction process is stabilized, and the economy is greatly improved .Molecular Structure Analysis
The molecular formula of 2-chloro-9,9-dimethyl-9H-fluorene is C15H13Cl . It is a fluorene derivative which shows π-electron conjugation . The structure of this compound can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Luminescent Materials and OLED Applications
9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate derived from 2-chloro-9,9-dimethyl-9H-fluorene, is vital in synthesizing OLED materials. This derivative is synthesized using fluorene through a series of reactions, highlighting its role in developing luminescent materials with good development prospects and practical value (Bai Xue-feng, 2013).
Sensing Applications
Derivatives of 2-chloro-9,9-dimethyl-9H-fluorene have been utilized in creating lanthanide–organic frameworks with superior luminescence properties for simultaneous sensing of various cations and anions, showcasing high efficiency, selectivity, and lower detection limits. These frameworks exhibit excellent heat-resisting abilities, stable up to nearly 400°C (Bing Li et al., 2020).
Fluorescence Probes
N-substituted 2-amino-9,9-dialkylfluorenes, synthesized from 2-halo-9,9-dialkylfluorenes, have shown promise as fluorescence probes for femtosecond solvation dynamics. This indicates their potential in high-resolution temporal analysis in chemical and biological systems (Ginagunta Saroja et al., 2004).
Coordination Polymers and Network Structures
Fluorene-based ligands have been employed to construct coordination polymers and networks with unique properties, such as novel 3D supramolecular network structures, showcasing their potential in the design of new material systems with tailored properties (Yan-Fei Liu et al., 2013).
Explosive Sensing
Fluorene derivatives have been developed for efficient and selective sensing of explosives, demonstrating their utility in security and environmental monitoring. This includes the detection of 2,4,6-trinitrophenol (TNP) and acetate ions with high sensitivity and low detection limits (J. Ni et al., 2016).
Polymers and High-Performance Materials
Innovative polymers derived from fluorene structures have been synthesized for applications in light-emitting diodes, demonstrating high thermal stability, organosolubility, and optical transparency. These materials are indicative of the significant potential of fluorene derivatives in advanced electronic and photonic devices (M. C. G. Hernandez et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-9,9-dimethylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDIDBWHCQXRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-9,9-dimethyl-9H-fluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



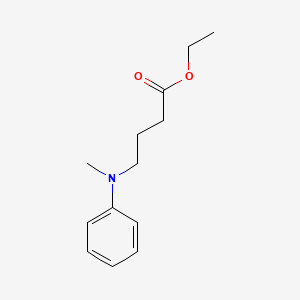
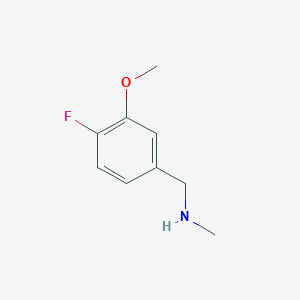
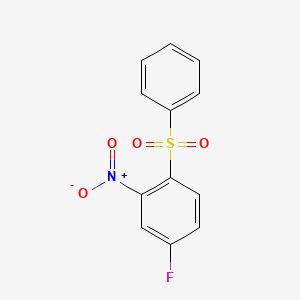
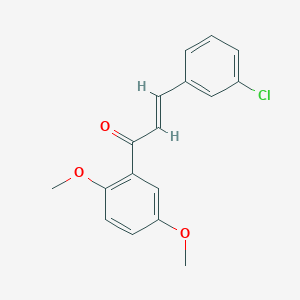
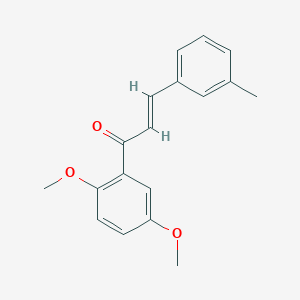
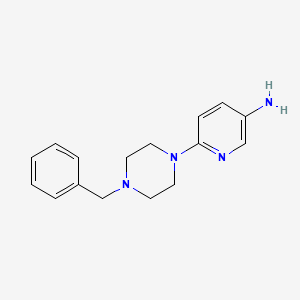
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)
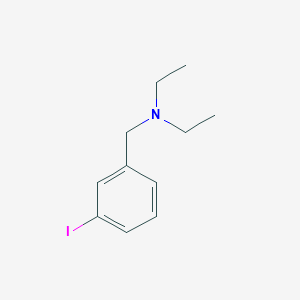
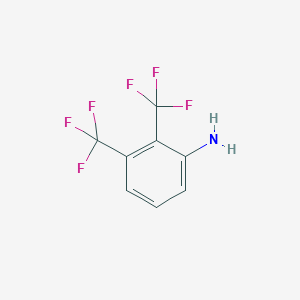
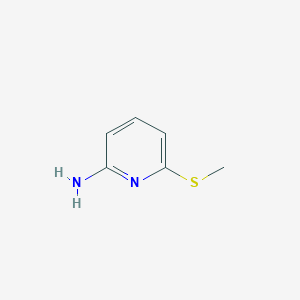
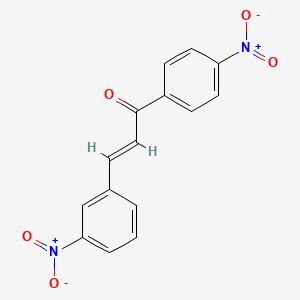
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)
